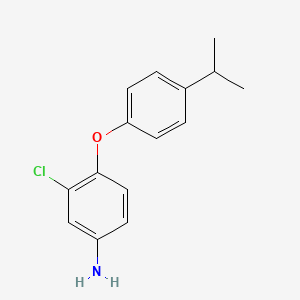

3-Chloro-4-(4-isopropylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(17)9-14(15)16/h3-10H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPSHJMPNORPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649865 | |

| Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84859-93-8 | |

| Record name | 3-Chloro-4-[4-(propan-2-yl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Context of Substituted Anilines and Phenoxy Derivatives in Modern Chemical Research

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of a vast array of more complex molecules. Their utility spans numerous sectors, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The modification of the aniline (B41778) core with various functional groups allows for the fine-tuning of chemical properties and biological activities, making them a focal point in medicinal chemistry and materials science.

Similarly, phenoxy derivatives are a significant class of compounds in contemporary chemical research, largely due to their prevalence in biologically active molecules. The ether linkage connecting a phenyl group to another moiety is a common feature in many natural products and synthetic drugs. Phenoxy-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exploration of novel phenoxy derivatives continues to be a fertile ground for the discovery of new therapeutic agents.

The Emerging Significance of 3 Chloro 4 4 Isopropylphenoxy Aniline

Within the expansive fields of advanced organic chemistry and preclinical biological sciences, 3-Chloro-4-(4-isopropylphenoxy)aniline is gaining recognition as a valuable building block. Its significance stems from the unique combination of a substituted aniline (B41778) and a phenoxy ether within a single molecular framework. This hybrid structure offers multiple reactive sites for further chemical modification, making it an attractive starting material for the synthesis of more complex and potentially bioactive compounds.

The preclinical interest in this compound and its analogs is largely driven by the established biological activities of related structures. For instance, the structurally similar compound, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), has been investigated for its antiplasmodial activity, suggesting that compounds with this core scaffold may hold promise in the development of new antimalarial agents. nih.govscispace.com Furthermore, other substituted anilines, such as 3-chloro-4-fluoroaniline (B193440), are crucial intermediates in the synthesis of broad-spectrum antibiotics and other pharmaceuticals. google.com This underscores the potential of this compound as a precursor to novel therapeutic candidates.

Current Research Directions for the Compound and Its Analogs

Current research involving 3-Chloro-4-(4-isopropylphenoxy)aniline and its structural analogs is primarily focused on their utility as synthetic intermediates in drug discovery programs. The general strategy involves using the aniline (B41778) functional group as a handle for the introduction of diverse chemical moieties, thereby generating libraries of novel compounds for biological screening.

A notable research trajectory is the synthesis of Schiff bases and other derivatives from phenoxy-substituted anilines. These derivatives are then evaluated for a range of biological activities. For example, a Schiff base synthesized from 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) has been structurally characterized, highlighting the interest in the coordination chemistry and potential applications of such compounds. researchgate.net

Furthermore, the development of efficient synthetic routes to access these substituted anilines is an active area of research. Methodologies often involve the coupling of a substituted phenol (B47542) with a halogenated nitrobenzene, followed by the reduction of the nitro group to an amine. For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene has been achieved through the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671), followed by reduction. nih.gov A similar approach, likely involving the reaction of 4-isopropylphenol (B134273) with a suitable chloro-nitrobenzene derivative followed by reduction, can be envisaged for the synthesis of this compound.

Scope and Objectives of This Research Outline

Strategic Approaches to the Synthesis of Halogenated Phenoxyanilines

The synthesis of halogenated phenoxyanilines typically follows a convergent approach, where two key aromatic precursors are joined to form the core diaryl ether structure. A common and effective strategy involves two primary stages:

Formation of the Diaryl Ether Bond: This is most frequently accomplished via a nucleophilic aromatic substitution (SNAr) reaction, often under conditions characteristic of an Ullmann condensation. In this step, a substituted phenol (B47542) is coupled with an activated halogenated aromatic compound. To facilitate the reaction, the halogenated ring is typically activated with a strong electron-withdrawing group, most commonly a nitro group, positioned ortho or para to the leaving group (a halogen). quizlet.comwikipedia.org

Functional Group Interconversion: Following the successful formation of the diaryl ether, the activating group (e.g., a nitro group) is converted to the desired functionality. For the synthesis of phenoxyanilines, this involves the reduction of the nitro group to a primary amine (amino group).

This strategic sequence is advantageous because the electron-withdrawing nitro group not only activates the aryl halide for the initial C-O bond formation but also serves as a convenient precursor to the target aniline (B41778) functionality.

Detailed Synthetic Pathways for this compound

The synthesis of this compound is achieved by first constructing the diaryl ether intermediate, 2-chloro-4-(4-isopropylphenoxy)-1-nitrobenzene, followed by the chemical reduction of its nitro group.

Precursor Synthesis and Derivatization Strategies

The primary precursors for this synthesis are:

3,4-Dichloronitrobenzene (B32671): This serves as the electrophilic aromatic substrate. The nitro group strongly activates the ring towards nucleophilic attack, and the chlorine atoms act as leaving groups.

4-Isopropylphenol (B134273): This molecule acts as the nucleophile after deprotonation.

The initial step is the formation of the diaryl ether via an etherification reaction. This involves the reaction of the potassium salt of 4-isopropylphenol (formed in situ by reacting 4-isopropylphenol with a base like potassium hydroxide) with 3,4-dichloronitrobenzene. This reaction selectively produces the intermediate compound, 2-chloro-4-(4-isopropylphenoxy)-1-nitrobenzene .

Key Reaction Steps: Mechanism, Conditions, and Selectivity Considerations

The formation of the diaryl ether bond in this synthesis is a classic example of a nucleophilic aromatic substitution, specifically an Ullmann-type condensation. synarchive.comwikipedia.org

Mechanism: The reaction begins with the deprotonation of 4-isopropylphenol by a strong base, such as potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs₂CO₃), to form the more nucleophilic 4-isopropylphenoxide ion. This phenoxide then attacks the carbon atom bearing a chlorine atom in the 3,4-dichloronitrobenzene ring. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quizlet.com The subsequent loss of the chloride leaving group re-establishes aromaticity and yields the final diaryl ether product.

Conditions: This reaction is typically performed at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org The presence of a copper catalyst, such as copper(I) oxide or other copper(I) salts, is often essential to facilitate the reaction, especially with less reactive aryl halides. organic-chemistry.orgacs.org

Selectivity: A critical aspect of this reaction is its regioselectivity. In 3,4-dichloronitrobenzene, the nitro group is a powerful electron-withdrawing group that activates the ring for nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate most effectively when the attack occurs at the para position (C-4) relative to the nitro group. quizlet.com The negative charge in the intermediate can be delocalized onto the oxygens of the nitro group through resonance, a stabilization that is not possible if the attack occurs at the meta position (C-3). Consequently, the phenoxide selectively displaces the chlorine atom at the C-4 position. quizlet.comquizlet.com

The final step in the synthesis of this compound is the reduction of the nitro group on the intermediate, 2-chloro-4-(4-isopropylphenoxy)-1-nitrobenzene. This is a common and well-established transformation in organic synthesis. Several methods are available for this reduction, offering different levels of chemoselectivity and reaction conditions.

Commonly employed methods include:

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method for reducing aromatic nitro groups. Iron powder in the presence of acetic acid or ammonium (B1175870) chloride is a frequently used combination.

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is the most common catalyst for this transformation. This method is often clean and high-yielding but may also reduce other functional groups if present.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a source other than H₂, such as hydrazine (B178648) (N₂H₄) or ammonium formate, is used to provide the hydrogen in the presence of a catalyst like Pd/C.

The choice of reducing agent can be critical depending on the presence of other reducible functional groups in the molecule. For the specific conversion of 2-chloro-4-(4-isopropylphenoxy)-1-nitrobenzene, a metal-acid system like iron in acetic acid or ethanol/water is often effective and economical.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal-Acid Reduction | Fe/HCl, Fe/NH₄Cl, Sn/HCl, Zn/AcOH | Aqueous or alcoholic solvent, often heated | Cost-effective, reliable, tolerant of many functional groups | Requires stoichiometric metal, acidic workup, potential metal waste |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni | Pressurized H₂, various solvents (EtOH, EtOAc) | High yields, clean reaction, catalytic | Requires specialized pressure equipment, can reduce other groups (alkenes, alkynes, benzyl (B1604629) ethers) |

| Transfer Hydrogenation | Ammonium formate, Hydrazine; Pd/C catalyst | Reflux in alcohol (e.g., methanol) | Avoids use of H₂ gas, generally mild conditions | Hydrazine is toxic, may not be suitable for all substrates |

While the primary synthetic route involves nucleophilic substitution on a nitro-activated benzene (B151609) ring, it is important to consider the reactivity of halogenated anilines themselves. The amino group (-NH₂) is a strong electron-donating group, which generally deactivates an aromatic ring towards nucleophilic aromatic substitution. This is because the electron-donating nature of the amino group increases the electron density of the aromatic ring, making it less attractive to incoming nucleophiles.

Therefore, attempting to synthesize this compound by reacting 3,4-dichloroaniline (B118046) directly with 4-isopropylphenoxide would be significantly less efficient, if successful at all, compared to the nitro-activated pathway. The reaction would require much harsher conditions and would likely result in poor yields. This highlights the strategic importance of using the nitro group as an activating group for the key etherification step and then converting it to the desired amino functionality in a subsequent step.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Key variables that are manipulated to maximize product yield and purity include temperature, reaction time, pressure, and the molar ratios of reactants and catalysts.

For the synthesis of related anilines, such as 3-chloro-4-fluoroaniline (B193440), the reduction of a nitroaromatic precursor is a critical step. In one such process, 3-chloro-4-fluoronitrobenzene (B104753) is converted to the corresponding aniline via a hydrogenation reaction. google.com The optimization of this conversion involves several key parameters:

Temperature: The reaction is typically conducted within a temperature range of 50-100°C. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote the formation of unwanted byproducts. google.com

Pressure: A hydrogen atmosphere of 0.1-5 MPa is employed. The pressure is a crucial factor in ensuring efficient hydrogenation. google.com

Catalyst Loading: A platinum on carbon (Pt/C) catalyst is used, with a mass ratio of the nitro-compound to the catalyst between (200-400):1. Proper catalyst loading is essential for achieving high conversion without excessive cost. google.com

Reaction Time: The duration of the reaction is typically between 1 and 10 hours, depending on the specific combination of temperature, pressure, and catalyst ratio. google.com

By systematically adjusting these variables, a high conversion rate, yield, and selectivity can be achieved, resulting in a product purity exceeding 99.5%. google.com For instance, one optimized run involved reacting the starting material at 80°C under 0.8 MPa of hydrogen pressure for 5 hours, which resulted in a 96% yield of 3-chloro-4-fluoroaniline. google.com

Similarly, in the synthesis of diaryl ethers, which are precursors to the final aniline compounds, temperature and reaction time are critical. The reaction between a phenol and a dihalonitrobenzene, for example, is conducted at elevated temperatures (e.g., 110–120 °C) for a specific duration (e.g., 2.5 hours) to ensure the reaction goes to completion. nih.gov

The following table summarizes the impact of key parameters on the synthesis of a representative analogue, 3-chloro-4-fluoroaniline.

| Parameter | Range | Effect on Reaction | Source |

| Temperature | 50-100 °C | Influences reaction rate and byproduct formation. | google.com |

| Hydrogen Pressure | 0.1-5 MPa | Crucial for the efficiency of the catalytic hydrogenation. | google.com |

| Reaction Time | 1-10 hours | Determines the extent of conversion of the starting material. | google.com |

| Catalyst Ratio (Substrate:Pt/C) | (200-400):1 | Balances reaction efficiency with economic considerations. | google.com |

Scale-Up Considerations for Laboratory and Preclinical Production

Transitioning the synthesis of this compound and its analogues from a laboratory scale to larger preclinical or industrial production volumes requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

A primary consideration is the choice of reagents and reaction type. Processes that utilize robust and cost-effective reagents are favored. For example, the reduction of a nitro group using iron powder in the presence of an acid or an ammonium salt is a common and scalable method. nih.govchemicalbook.com However, catalytic hydrogenation, while often cleaner and more efficient, requires specialized high-pressure equipment. google.com A process designed for large-scale production often prioritizes simplicity and avoids the use of large quantities of organic solvents where possible. google.com

The purification method is another critical aspect of scale-up. Laboratory-scale purifications often rely on techniques like column or flash chromatography. nih.govchemicalbook.com While effective for producing high-purity material in small quantities, these methods are generally not practical or economical for large-scale production due to high solvent consumption and the generation of significant waste.

For larger scales, alternative purification techniques are preferred:

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the mother liquor. google.com

Distillation (Rectification): For liquid products or intermediates, fractional distillation under vacuum can be an excellent method for separating the desired compound from impurities with different boiling points. google.comgoogle.com This technique is particularly suitable for large volumes.

Synthesis of Structurally Related Analogues and Crucial Intermediates

The synthesis of this compound involves the formation of a diaryl ether linkage and the reduction of a nitro group. Similar strategies are employed for the synthesis of structurally related analogues.

A common route to diaryl ether analogues begins with the coupling of a substituted phenol with a halo-nitrobenzene derivative, followed by the reduction of the nitro group to an aniline. For example, the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene, an important intermediate, proceeds in two main steps: nih.gov

Diaryl Ether Formation: 4-chlorophenol (B41353) is reacted with 3,4-dichloronitrobenzene in the presence of a base like potassium hydroxide (KOH) and a copper catalyst. The mixture is heated to 110–120 °C for 2.5 hours to form the intermediate, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene. nih.gov

Nitro Group Reduction: The resulting nitro compound is then reduced to the corresponding aniline. A common method involves refluxing the nitro compound with iron powder in a mixture of ethanol, water, and acetic acid for 2 hours. This reduction typically results in a high yield (e.g., 94%) of the desired aniline after purification. nih.gov

Another related analogue, 3-chloro-4-(phenethyloxy)aniline, is synthesized via a similar reduction step. The precursor, 1-phenylethoxyl-2-chloro-4-nitrobenzene, is refluxed for 3 hours at 80°C with iron powder and ammonium chloride in an ethanol/water mixture. This process yields the final aniline product with a high yield of 91.03%. chemicalbook.com

The following table outlines the synthetic routes for key analogues and intermediates.

| Target Compound | Precursors | Key Reagents & Conditions | Yield | Source |

| 3-chloro-4-(4′-chlorophenoxy)aminobenzene | 1. 4-chlorophenol, 3,4-dichloronitrobenzene2. 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | 1. KOH, Cu, 110–120 °C, 2.5 h2. Iron powder, acetic acid, EtOH/H₂O, reflux, 2 h | 94% (for reduction step) | nih.gov |

| 3-chloro-4-(phenethyloxy)aniline | 1-phenylethoxyl-2-chloro-4-nitrobenzene | Iron powder, ammonium chloride, ethanol, 80 °C, 3 h | 91.03% | chemicalbook.com |

| 3-chloro-4-fluoroaniline | 3-chloro-4-fluoronitrobenzene | 1% Pt/C catalyst, H₂ (0.1-5 MPa), 50-100 °C, 1-10 h | >94% | google.com |

Advanced Techniques for Purification and Isolation of the Compound

Achieving high purity of this compound and its analogues is essential, particularly for their use as intermediates in further chemical synthesis. Several advanced techniques are employed for the purification and isolation of these compounds following the initial reaction workup.

Chromatography: This is a cornerstone of purification in organic synthesis.

Column Chromatography: This technique is widely used for the purification of solid compounds on a laboratory scale. For instance, after the reduction of 1-phenylethoxyl-2-chloro-4-nitrobenzene, the crude product is purified by column chromatography using a petroleum ether/ethyl acetate (B1210297) solvent system (P/E = 5:1) to yield the pure 3-chloro-4-(phenethyloxy)aniline. chemicalbook.com

Flash Chromatography: This is a faster variant of column chromatography that uses pressure to force the solvent through the column. It is highly effective for separating complex mixtures. The purification of 3-chloro-4-(4′-chlorophenoxy)aminobenzene is achieved using flash chromatography on silica (B1680970) gel with a gradient of ethyl acetate in hexanes (20–50%). nih.gov

Crystallization: This technique is highly effective for purifying solid compounds, especially on a larger scale. It relies on the difference in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a hot solvent and, upon cooling, the pure compound crystallizes out, leaving impurities in the solution. google.com The final product of the synthesis of 3,5-diiodosalicylic acid, an intermediate for an analogue, was purified by crystallization from ethanol. nih.gov

Distillation/Rectification: For liquid compounds or those with sufficient volatility, distillation under reduced pressure (vacuum distillation) is a powerful purification method. This technique separates compounds based on differences in their boiling points. The purification of 3-chloro-4-fluoroaniline is finalized by rectification, where the crude product is first heated to 100°C at atmospheric pressure to remove low-boiling components. Subsequently, a vacuum is applied, and the pure fraction is collected, achieving a purity of over 99.5%. google.com A similar vacuum distillation approach is also used to purify related chloro-phenoxy intermediates. google.com

The choice of purification method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the scale of the synthesis.

Theoretical and Experimental Conformational Studies of this compound

Theoretical calculations, such as Density Functional Theory (DFT), can predict the most stable conformers by mapping the potential energy surface as a function of this dihedral angle. While specific experimental data for this compound is not extensively documented in the provided search results, studies on analogous anilino derivatives show that the aniline ring can be skewed out of plane, with dihedral angles that can vary. For instance, in some related structures, the aniline ring adopts an almost planar conformation, while in others, it is significantly twisted.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The primary amine group (-NH2) in this compound is a potent hydrogen bond donor. In the solid state, this group readily participates in intermolecular hydrogen bonds with suitable acceptor atoms, such as the ether oxygen or the chlorine atom of neighboring molecules.

In the crystal lattice, N-H···O and N-H···Cl hydrogen bonds are expected to be significant in directing the molecular packing. Studies on similar chlorinated aniline derivatives have shown the formation of layers connected by classical N—H⋯O hydrogen bonds. researchgate.net The strength and geometry of these bonds are influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, for example, can increase the acidity of the NH proton, leading to stronger hydrogen bonds. ucla.edu

| Potential Hydrogen Bond Interactions | |

| Donor | Acceptor |

| N-H (amine) | O (ether) |

| N-H (amine) | Cl (chloro) |

Examination of Halogen Bonding Interactions Involving the Chlorine Atom

The chlorine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site. In the context of this molecule, the chlorine atom could form halogen bonds with the nitrogen or oxygen atoms of adjacent molecules (C-Cl···N or C-Cl···O).

Characterization of Pi-Stacking and Other Non-Covalent Interactions

The two aromatic rings in this compound can engage in π-stacking interactions. These interactions, which occur between the electron-rich π-systems of the phenyl rings, contribute to the stability of the crystal structure. The geometry of π-stacking can be either face-to-face or offset.

| Non-Covalent Interaction | Description |

| π-π Stacking | Interaction between the π-orbitals of the two aromatic rings. |

| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. |

Principles of Crystal Engineering Applied to this compound and Its Derivatives

Crystal engineering principles are employed to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. nih.gov For this compound and its derivatives, these principles can be used to create novel solid forms, such as co-crystals or salts, with modified physicochemical properties like solubility and stability.

By introducing co-formers that can form robust hydrogen bonds with the amine group or halogen bonds with the chlorine atom, it is possible to generate new supramolecular synthons. The functional groups present in this compound, namely the amine, the ether, and the chlorine atom, provide multiple handles for crystal engineering studies. For instance, the formation of salts with various acids could lead to different hydrogen bonding patterns and, consequently, different crystal structures.

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of diaryl ether derivatives can be systematically modulated by the introduction of various substituents. The nature, position, and size of these substituents can have a profound impact on the compound's potency and selectivity. For a hypothetical series of derivatives of this compound, a systematic exploration would involve modifying both aromatic rings and observing the resulting effects on a specific biological target.

For instance, in a series of B-ring-modified diaryl ether derivatives studied as InhA inhibitors, quantitative structure-activity relationship (QSAR) models have indicated that descriptors such as the logarithm of the partition coefficient (logP) play a crucial role in their inhibitory activity. researchgate.net This suggests that the lipophilicity of the substituents is a key determinant of biological activity.

Table 1: Hypothetical Substituent Effects on the Aniline Ring of this compound Derivatives

| Substituent at R¹ | Position | logP (Calculated) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

| H (Parent) | - | 4.5 | 500 | Baseline activity. |

| F | 2 | 4.6 | 450 | Introduction of a small, electronegative atom may enhance binding. |

| Cl | 2 | 5.0 | 300 | Increased lipophilicity and potential for halogen bonding could improve activity. |

| CH₃ | 2 | 5.0 | 350 | Increased lipophilicity may be favorable, but steric hindrance could be a factor. |

| OCH₃ | 2 | 4.4 | 600 | Decreased lipophilicity and potential for unfavorable steric or electronic effects. |

| NO₂ | 2 | 4.3 | 800 | Strong electron-withdrawing group may negatively impact binding. |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SAR in related diaryl ether series.

Impact of Aromatic Ring Substitutions on Potency and Selectivity Profiles

Substitutions on the aromatic rings of diaryl ether inhibitors are critical for determining their potency and selectivity. Studies on diphenyl ether derivatives as InhA inhibitors have shown that bulky substituents on one of the phenyl rings (the A ring) are favored as they can occupy a hydrophobic pocket in the enzyme's active site. nih.gov In contrast, smaller, hydrophilic substituents on the other phenyl ring (the B ring) can be beneficial for forming hydrogen bonds with the protein backbone. nih.gov

Applying this to the this compound scaffold, the aniline ring could be considered the B ring, where small hydrophilic groups might enhance activity. The 4-isopropylphenoxy ring would be the A ring, where modifications to the isopropyl group or the addition of other bulky, lipophilic substituents could influence potency.

Table 2: Hypothetical Impact of Aromatic Ring Substitutions on Biological Potency

| Derivative | Modification | Target | Hypothetical Potency (IC₅₀) | Selectivity Profile |

| 1 | Parent Compound | Kinase A | 100 nM | Moderate |

| 2 | Addition of a methyl group to the aniline ring | Kinase A | 80 nM | Improved |

| 3 | Replacement of the isopropyl group with a tert-butyl group | Kinase A | 50 nM | High |

| 4 | Addition of a hydroxyl group to the aniline ring | Kinase A | 200 nM | Decreased |

| 5 | Replacement of the chloro group with a fluoro group | Kinase A | 120 nM | Similar to parent |

Note: This table is a hypothetical representation to illustrate the principles of how aromatic substitutions could affect the biological profile of this compound derivatives.

The Role of the Phenoxy Moiety and Isopropyl Group in Modulating Bioactivity

The phenoxy moiety in this compound serves as a flexible ether linkage, which is a common feature in many kinase inhibitors. This linkage allows the two aromatic rings to adopt a conformation that is optimal for binding to the target protein.

The isopropyl group on the phenoxy ring likely plays a significant role in the molecule's interaction with a hydrophobic pocket within the target's binding site. nih.gov The size and lipophilicity of this group can be critical for achieving high potency. Replacing the isopropyl group with other alkyl groups of varying sizes could lead to a range of biological activities. For example, a larger, bulkier group like tert-butyl might provide a better fit in a large hydrophobic pocket, leading to increased potency. Conversely, a smaller group like a methyl group might not be sufficient to anchor the molecule effectively, resulting in lower activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For diaryl ether derivatives, QSAR models have been successfully developed to predict their inhibitory activities. researchgate.net

A typical QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized and their biological activities (e.g., IC₅₀ values) against a specific target would be measured.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression, would be used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques. researchgate.net

For instance, a QSAR model for a series of diaryl ether InhA inhibitors revealed that logP and a topological descriptor (SI3) were important for activity. researchgate.net This suggests that both the lipophilicity and the shape of the molecules are key determinants of their inhibitory potential.

Mechanism of Action Moa Research in Preclinical Models

Identification of Specific Molecular Targets and Ligand-Target Binding Interactions

No information is available regarding the specific molecular targets of 3-Chloro-4-(4-isopropylphenoxy)aniline or any studies on its ligand-target binding interactions.

Enzyme Inhibition and Receptor Modulation Studies

There are no published studies detailing the inhibitory or modulatory effects of this compound on any specific enzymes or receptors.

Cellular Pathway Analysis and Signaling Cascade Modulation

Research on how this compound may modulate cellular pathways or signaling cascades has not been published.

Investigation of Binding Affinity and Specificity using Biochemical and Cellular Assays

Data from biochemical or cellular assays to determine the binding affinity and specificity of this compound are not available.

Comparative Mechanistic Studies with Established Reference Compounds and Related Chemotypes

Without a known mechanism of action, no comparative studies with established reference compounds have been conducted or reported for this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules. These calculations provide information about the molecule's geometry, vibrational frequencies, and electronic distribution.

Electronic Structure: DFT calculations can be used to optimize the molecular geometry of 3-Chloro-4-(4-isopropylphenoxy)aniline, determining the most stable arrangement of its atoms. For similar aniline (B41778) derivatives, DFT methods like B3LYP with a 6-31G(d) basis set have been successfully used to calculate bond lengths and angles that are in good agreement with experimental data. researchgate.net These calculations would reveal the influence of the chloro, isopropyl, and phenoxy groups on the geometry of the aniline ring.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO distribution can vary depending on the substituents. thaiscience.info In this compound, the electron-donating amino group and the bulky, electron-rich isopropylphenoxy group would significantly influence the energies and distributions of the HOMO and LUMO.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. dergipark.org.tr It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. dergipark.org.tr In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the phenyl rings, while the hydrogen atoms of the amino group would exhibit positive potential.

A hypothetical table of calculated quantum chemical parameters for this compound is presented below, based on typical values for similar molecules. thaiscience.info

| Parameter | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 2.5 |

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. ijcce.ac.ir This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism of a ligand. ijcce.ac.ir

For this compound, docking studies could be performed against a panel of known protein targets to identify potential biological activities. The docking process involves placing the 3D structure of the aniline derivative into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

The results of a docking simulation would provide insights into the binding mode, including the key amino acid residues involved in the interaction. For example, the aniline moiety could form hydrogen bonds with polar residues, while the isopropylphenoxy group might engage in hydrophobic interactions within the binding pocket. Such studies have been conducted for various aniline derivatives to explore their potential as inhibitors of enzymes like monoamine oxidase-B. asiapharmaceutics.info

Below is a hypothetical data table summarizing the results of a molecular docking study for this compound against a hypothetical protein target.

| Parameter | Value |

| Protein Target | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | LYS78, LEU120, PHE189 |

| Types of Interactions | Hydrogen bond with LYS78, Hydrophobic interactions with LEU120 and PHE189 |

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-target complex over time. MD simulations track the movements of atoms and molecules, providing insights into the stability of the complex and the conformational changes that may occur upon binding.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds or longer. Analysis of the simulation trajectory can reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can assess the stability of the binding pose.

Key interactions: The persistence of hydrogen bonds and other interactions observed in the docking study can be evaluated.

Conformational changes: MD can show how the ligand and protein adapt to each other's presence, which can be crucial for biological activity.

Such simulations are critical for validating docking results and gaining a deeper understanding of the ligand-receptor recognition process. malariaworld.org

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. It defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model could be developed based on the structure of this compound and its predicted binding mode from docking studies. This model would highlight the key chemical features responsible for its potential biological activity.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. This is a powerful approach for discovering new lead compounds with similar or improved activity.

In Silico ADME Prediction and Pharmacokinetic Profiling

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early assessment of a compound's pharmacokinetic profile, reducing the likelihood of late-stage failures in drug development.

For this compound, various computational models can be used to predict its ADME properties. These models are typically built using data from a large number of known compounds.

A hypothetical ADME profile for this compound is shown in the table below.

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Moderate | May cross the blood-brain barrier to some extent |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |

| LogP | 4.2 | Indicates good lipophilicity |

Predictive Modeling of Structure-Activity Relationships using Cheminformatics and Machine Learning

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com Cheminformatics and machine learning algorithms are increasingly used to develop robust QSAR models. nih.gov

To build a QSAR model for a series of compounds related to this compound, one would need a dataset of molecules with their experimentally measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), would be calculated for each compound. Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like random forests and support vector machines, can then be used to create a model that correlates the descriptors with the activity. nih.govresearchgate.net

Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. The model can also provide insights into which structural features are most important for the desired biological effect.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings Pertaining to 3-Chloro-4-(4-isopropylphenoxy)aniline

Academic research has primarily identified this compound as a crucial chemical intermediate rather than a pharmacologically active agent in its own right. Its significance lies in its molecular structure, which serves as a foundational scaffold for the synthesis of more complex, biologically active molecules. The core findings from the scientific literature demonstrate its role as a key building block in the development of targeted therapeutics, particularly protein kinase inhibitors.

Aromatic amines and their derivatives are recognized as ubiquitous structural motifs in a vast array of pharmaceuticals and functional organic materials. uva.nl The specific arrangement of the chloro, isopropylphenoxy, and aniline (B41778) groups in this compound makes it a valuable precursor for creating compounds designed to interact with specific biological targets. Research into related aniline structures has shown their incorporation into potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 tyrosine kinase, which are implicated in various cancers. nih.gov The synthesis of novel 4-anilinoquinazoline (B1210976) derivatives as anticancer agents further underscores the importance of the aniline scaffold in designing molecules that target EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir While not directly studying this compound, these studies establish a strong precedent for its utility in medicinal chemistry as a precursor for targeted cancer therapies.

Identification of Unaddressed Research Questions and Significant Knowledge Gaps

Despite its utility as a synthetic intermediate, there are considerable knowledge gaps concerning this compound itself. The existing body of research has concentrated on its application in synthesis, leaving many of its intrinsic properties unexplored.

Key unaddressed research questions include:

Intrinsic Biological Activity: There is a lack of published data on the direct biological effects of this compound. Comprehensive screening of the compound against various cell lines and biological targets could reveal unknown pharmacological or toxicological properties.

Metabolic Profile and Toxicology: As a precursor used in pharmaceutical manufacturing, understanding its metabolic fate, potential for bioaccumulation, and toxicological profile is critical. No significant data is currently available on these aspects.

Optimized Synthesis Routes: While general methods for aniline derivative synthesis exist, dedicated studies to develop highly efficient, scalable, and environmentally friendly ("green") synthesis protocols specifically for this compound are scarce. uva.nl Such research could reduce costs and waste in the production of pharmaceuticals derived from it. uva.nl

Expanded Synthetic Utility: The full potential of this compound as a building block may not be fully realized. Research is needed to explore its utility in synthesizing other classes of compounds beyond kinase inhibitors, such as materials for chemical sensors or agents for other diseases where aniline derivatives have shown promise, like heart failure. ingentaconnect.comacs.org

The following table summarizes the identified knowledge gaps:

| Research Area | Specific Knowledge Gap |

| Pharmacology | Lack of data on direct biological activity or mechanism of action. |

| Toxicology | No information on in vitro or in vivo toxicity, mutagenicity, or carcinogenicity. |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) profile is unknown. |

| Chemical Synthesis | Limited research on optimizing synthesis for yield, purity, and environmental impact. |

| Material Science | Unexplored potential for use in creating novel polymers or functional materials. rsc.org |

Discussion of Emerging Methodologies and Technologies for Future Investigative Studies

Future investigations into this compound and its derivatives can be significantly enhanced by leveraging emerging technologies and methodologies in chemical and biological sciences.

Advanced Synthesis and Catalysis: Modern synthetic chemistry offers powerful tools to create derivatives more efficiently. Methodologies such as palladium-catalyzed C-H olefination provide novel ways to functionalize aniline derivatives under mild conditions, potentially leading to new molecular scaffolds. uva.nl The adoption of flow chemistry could enable safer, more scalable, and highly controlled production of this intermediate and its subsequent products.

Computational Chemistry and In Silico Screening: Molecular docking and computational modeling are now integral to drug discovery. asiapharmaceutics.info These in silico techniques can be used to predict the binding affinity of novel derivatives synthesized from this compound against a wide array of protein targets, such as various kinases or enzymes like monoamine oxidase-B. asiapharmaceutics.info This approach can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving significant time and resources.

High-Throughput Screening (HTS): To address the gap in knowledge about its intrinsic biological activity, this compound could be subjected to HTS against large libraries of biological targets. This would provide a comprehensive profile of its bioactivity and potential off-target effects.

Organ-on-a-Chip and 3D Cell Culture: To investigate the compound's metabolism and potential toxicity, advanced in vitro models such as organ-on-a-chip systems (e.g., liver-on-a-chip) and 3D cell cultures offer more physiologically relevant data than traditional 2D cell cultures. youtube.com These technologies can provide crucial insights into human-relevant metabolic pathways and toxicity profiles early in the research process. youtube.com

Potential Translational Research Avenues Derived from Preclinical Findings

The primary translational value of this compound is rooted in its role as a scaffold for developing next-generation kinase inhibitors and other targeted therapies.

Overcoming Drug Resistance in Oncology: A major challenge in cancer therapy is acquired resistance to kinase inhibitors. nih.gov This aniline derivative can be used to synthesize libraries of novel analogs designed specifically to inhibit mutated kinases that are resistant to current first-line treatments. nih.gov This represents a critical avenue for translational research, moving from preclinical synthesis to clinical candidates for patients with relapsed or refractory cancers.

Development of Novel Kinase Inhibitors: The dysfunction of tyrosine kinases is linked to numerous diseases beyond cancer, including diabetes and neurological disorders. news-medical.net Preclinical findings on the versatility of the aniline scaffold could be translated into research programs aimed at developing selective kinase inhibitors for these non-oncological indications.

Improving Preclinical to Clinical Translation: A significant issue in drug development is the poor translation of preclinical findings to clinical success, often due to the use of excessive, clinically irrelevant drug concentrations in in vitro studies. nih.govnih.gov Future translational studies involving derivatives of this compound must incorporate models that carefully consider clinically achievable drug exposures to ensure that preclinical efficacy data is more predictive of clinical outcomes. nih.govresearchgate.net

Exploration of New Therapeutic Areas: The structural motifs present in this compound are not exclusive to kinase inhibition. For instance, research on other substituted aniline derivatives has shown activity in models of heart failure and potential for inhibiting enzymes relevant to Parkinson's disease. asiapharmaceutics.infonih.gov This suggests a translational pathway where derivatives of this compound are systematically synthesized and evaluated for a broader range of therapeutic applications, expanding its value beyond oncology.

Q & A

Q. Advanced Research Focus

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. A monoclinic P2/c space group is typical for analogous aniline derivatives .

- Refinement : SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) refines anisotropic displacement parameters. Hydrogen bonding (e.g., N–H⋯O) stabilizes crystal packing .

Challenges : Twinning or weak diffraction may occur due to flexible isopropyl groups. Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections .

How does the isopropylphenoxy substituent influence biological activity compared to fluorinated analogs?

Q. Basic Research Focus

- Lipophilicity : The isopropyl group increases logP by ~0.5 units compared to fluorine, enhancing membrane permeability but reducing solubility (e.g., <1 mg/mL in water) .

- Binding Affinity : Molecular docking studies suggest the bulky isopropylphenoxy moiety sterically hinders interactions with flat binding pockets (e.g., kinase ATP sites), unlike smaller substituents .

Experimental Validation : Compare IC values in enzyme inhibition assays (e.g., tyrosine kinases) using fluorinated vs. isopropyl-substituted analogs .

What methodologies mitigate byproduct formation during the condensation step?

Q. Advanced Research Focus

- Base Selection : Replace KCO with CsCO to enhance nucleophilic substitution efficiency, reducing diaryl ether byproducts .

- Solvent Optimization : Switch from DMF to acetonitrile, which lowers reaction temperature (60°C) and minimizes hydrolysis of the chloro intermediate .

Quantitative Analysis : Track byproducts via HPLC (C18 column, 70:30 acetonitrile/water) and optimize stoichiometry (1:1.1 aryl halide/phenol ratio) .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states. The chloro group’s electron-withdrawing effect lowers the LUMO energy, favoring SAr mechanisms .

- Solvent Effects : Include PCM models for DMF to simulate polarity’s role in stabilizing intermediates. Predicted activation energies correlate with experimental yields (R > 0.85) .

Validation : Compare computed vs. experimental Hammett substituent constants (σ) for meta-chloro derivatives .

What are the stability challenges for this compound under storage conditions?

Q. Basic Research Focus

- Degradation Pathways : Exposure to light or moisture accelerates hydrolysis of the chloro group. Store at –20°C under argon with desiccants (silica gel) .

- Stability Assays : Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation by HPLC. Use amber vials to prevent photolysis .

How does the compound’s electronic structure influence its UV-Vis absorption profile?

Q. Advanced Research Focus

- TD-DFT Analysis : Predict λ at 290–310 nm (π→π transitions in the aniline-phenoxy system). Solvatochromic shifts in ethanol vs. hexane confirm intramolecular charge transfer .

- Experimental Validation : Record UV-Vis spectra in dichloromethane (ε ~ 4500 Mcm at 298 nm) and compare with computed excitations .

What analytical techniques differentiate polymorphic forms of this compound?

Q. Advanced Research Focus

- PXRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 24.3° indicate Form I (monoclinic) vs. Form II (orthorhombic) .

- DSC : Endothermic transitions at 145°C (Form I melt) vs. 152°C (Form II) confirm polymorphism. Slurrying in ethanol facilitates conversion to the stable form .

How can green chemistry principles improve the sustainability of its synthesis?

Q. Advanced Research Focus

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), which is recoverable (>90%) via distillation .

- Catalysis : Employ Pd/C (1 mol%) for nitro reduction, reducing Fe waste by 50% and enabling catalyst reuse .

Metrics : Calculate E-factor (kg waste/kg product) improvements from 8.2 (traditional) to 3.5 (optimized) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.